

Chemical Structure and Isomer Relationships

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Compound Focus: Hodgkinsine

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Hodgkinsine is a **tri-indole pyrrolidinoindoline alkaloid** built from multiple cyclotryptamine units, which creates several quaternary stereocenters that are a significant synthetic challenge [1]. Its stereochemistry is closely related to several other alkaloids.

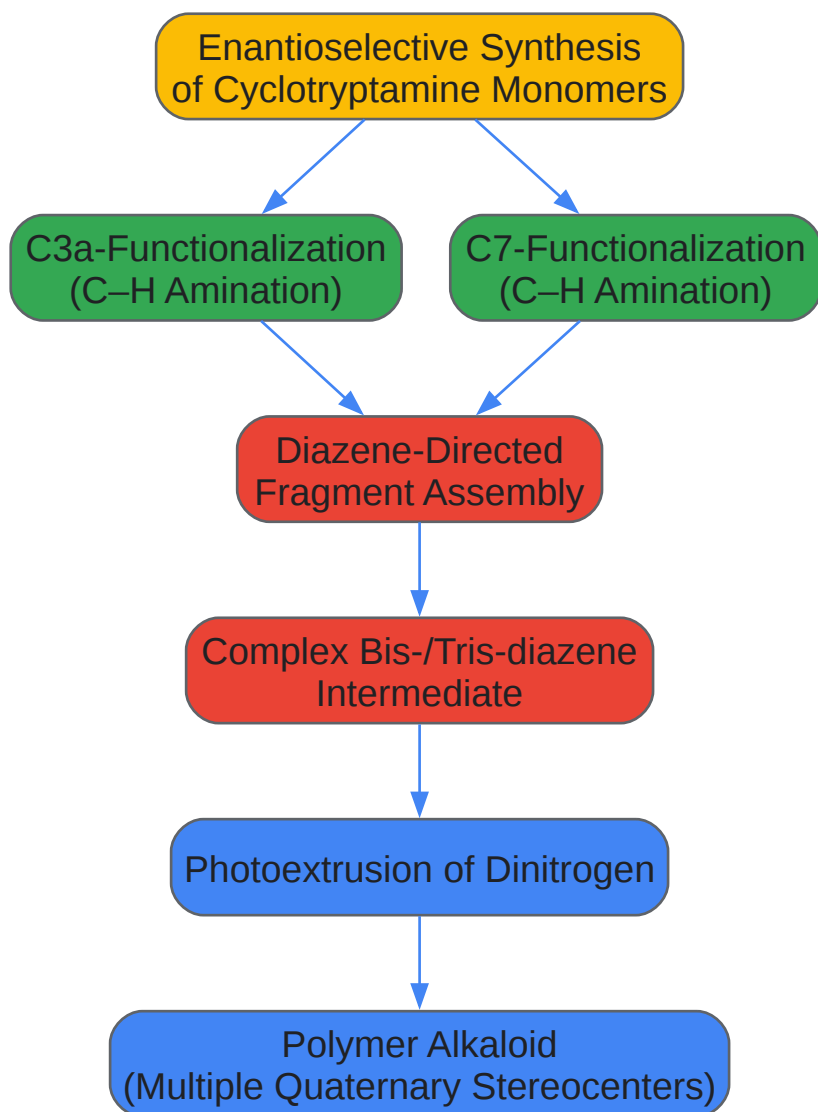
The table below outlines the key isomers and stereochemical relationships of **hodgkinsine**.

Alkaloid Name	Oligomeric State	Key Stereochemical Relationships
Hodgkinsine [2]	Trimer	Parent compound; can be acidically transformed into calycosidine.
Calycosidine [2]	Trimer	An isomer of hodgkinsine, potentially formed from it under mild acidic conditions.
Quadrigemine C [2]	Tetramer	A structural precursor; psycholeine is formed from it by acid treatment.
Psycholeine [2]	Tetramer	An isomer of Quadrigemine C, whose structure is deduced from it. May be an extraction artifact.

Biosynthetic and Synthetic Pathways

Modern synthetic strategies for these complex alkaloids focus on the **convergent and stereocontrolled assembly of pre-formed cyclotryptamine subunits** [1]. A key innovation is the **diazene-directed assembly** strategy [1] [3], where fragments are connected and photochemical dinitrogen extrusion forms critical carbon-carbon bonds and quaternary stereocenters with high selectivity [1].

The following diagram illustrates the workflow for this diazene-directed synthesis.



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*Synthetic workflow for oligocyclotryptamine alkaloids like **hodgkinsine**.*

Biological Activity and Research Significance

Hodgkinsine and its related polymers exhibit a range of significant biological activities [1] [2], though a lack of synthetic material has historically hampered detailed study [1].

- **Reported Activities:** **Hodgkinsine** and related compounds have shown **analgesic, antibacterial, antifungal, and anticandidal properties**, as well as **cytotoxicity against human cancer cell lines** [1]. Specific higher polymers can act as **stimulators of growth hormone (GH) release** in vitro [2].
- **Cellular Targets:** Some tetrameric isomers, like quadrigemine C and psycholeine, are **competitive inhibitors of somatostatin (SRIF)** at its receptor on GH cell membranes [2]. The potency of these compounds, especially as anti-cancer agents, can be highly dependent on the number of monomer units and the specific linkages connecting them [2].

Experimental Methodology

The synthesis of **hodgkinsine** and related alkaloids involves highly specialized protocols. Here is a detailed methodology for the key diazene formation and coupling step [1].

- **Objective:** To directly synthesize an aryl-alkyl diazene, a crucial intermediate for the stereocontrolled fragment assembly.
- **Materials:**
 - **Electrophile:** C3a-bromocyclotryptamine (e.g., compound **21** in the literature) [1].
 - **Nucleophile:** Methanesulfonyl hydrazide (e.g., compound **20**) [1]. Using electronically deactivated hydrazides is critical, as standard aryl hydrazines are incompatible.
 - **Promoter:** Silver trifluoromethanesulfonate (AgOTf) [1].
 - **Solvent:** Anhydrous dichloromethane (DCM) or similar inert solvent.
- **Procedure:**
 - The C3a-bromocyclotryptamine and methanesulfonyl hydrazide are dissolved in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Silver trifluoromethanesulfonate (AgOTf) is added to the reaction mixture at room temperature to promote electrophilic activation.
 - The reaction is stirred and monitored until completion. The hydrazide nucleophile attacks the activated C3a position.
 - The methanesulfonyl adduct spontaneously loses methanesulfinic acid, directly yielding the desired diazene product (e.g., compound **25**) in a single step.
 - The reaction mixture is worked up (e.g., filtered to remove silver salts) and purified via flash column chromatography to isolate the diazene.
- **Key Technical Notes:** This method is a major improvement as it **avoids the need for pre-forming mixed sulfamides and subsequent oxidation**, providing a more direct and efficient route [1]. The use of an attenuated hydrazide nucleophile is essential for success.

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References

1. Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and ... [pmc.ncbi.nlm.nih.gov]
2. Hodgkinsine - an overview | ScienceDirect Topics [sciencedirect.com]
3. Total Synthesis and Anti-Cancer Activity of All Known ... [pmc.ncbi.nlm.nih.gov]

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